(5E)-1-butyl-5-[(piperidin-1-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
1-BUTYL-5-[(Z)-1-(PIPERIDINOAMINO)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE is a complex organic compound with a unique structure that includes a pyrimidinetrione core
Preparation Methods
The synthesis of 1-BUTYL-5-[(Z)-1-(PIPERIDINOAMINO)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE typically involves multiple steps. The synthetic route often starts with the preparation of the pyrimidinetrione core, followed by the introduction of the butyl and piperidinoamino groups. Reaction conditions may include the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-BUTYL-5-[(Z)-1-(PIPERIDINOAMINO)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule. The major products formed from these reactions depend on the reagents and conditions used
Scientific Research Applications
1-BUTYL-5-[(Z)-1-(PIPERIDINOAMINO)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Research may focus on its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 1-BUTYL-5-[(Z)-1-(PIPERIDINOAMINO)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes .
Comparison with Similar Compounds
Similar compounds to 1-BUTYL-5-[(Z)-1-(PIPERIDINOAMINO)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE include:
(5E)-1-Butyl-5-{1-[(4-fluorobenzyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione: This compound has a similar pyrimidinetrione core but with different substituents.
Plinabulin: A small molecule with tumor inhibition and immune enhancement effects. The uniqueness of 1-BUTYL-5-[(Z)-1-(PIPERIDINOAMINO)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE lies in its specific substituents and their effects on its chemical and biological properties.
Properties
Molecular Formula |
C14H22N4O3 |
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Molecular Weight |
294.35 g/mol |
IUPAC Name |
1-butyl-6-hydroxy-5-[(E)-piperidin-1-yliminomethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H22N4O3/c1-2-3-9-18-13(20)11(12(19)16-14(18)21)10-15-17-7-5-4-6-8-17/h10,20H,2-9H2,1H3,(H,16,19,21)/b15-10+ |
InChI Key |
QCGSDEFDSDGTQL-XNTDXEJSSA-N |
Isomeric SMILES |
CCCCN1C(=C(C(=O)NC1=O)/C=N/N2CCCCC2)O |
Canonical SMILES |
CCCCN1C(=C(C(=O)NC1=O)C=NN2CCCCC2)O |
Origin of Product |
United States |
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